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molecular formula C11H8N2O B3166152 5-Methoxyisoquinoline-1-carbonitrile CAS No. 90806-60-3

5-Methoxyisoquinoline-1-carbonitrile

Cat. No. B3166152
M. Wt: 184.19 g/mol
InChI Key: VGOWSNRVKZXKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04847264

Procedure details

Sodium hydride (1.2 g of 60% in mineral oil) is added to a stirred suspension of 1-cyano-2-benzenesulfonyl-1,2-dihydro-5-methoxyisoquinoline (10 g) in xylene (100 ml). The reaction mixture is refluxed under nitrogen for 3 hrs, cooled to RT, stirred for an additional hour, and filtered. The filtered solid is washed with xylenes. The filtrate is evaporated in vacuo. The filtered solid is stirred with methylene chloride and aqeuous 5% sodium hydroxide solution. The methylene chloride phase is combined with the residue from the evaporated filtrate and the combined extracts are washed with 5% sodium hydroxide solution, H2O and dried over sodium sulfate. The dried extract is filtered and the filtrate evaporated in vacuo, affording a moist solid which is triturated in hexanes. The triturated solid is filtered, washed with hexanes, and dried, affording a fluffy orange solid, M.P. 166°-175° C. The crude product is dissolved in ethyl acetate, treated with charcoal, filtered and recrystallized from ethyl acetate, affording the desired cyanoisoquinoline as a crystalline solid, M.P. 180°-182° C.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
1-cyano-2-benzenesulfonyl-1,2-dihydro-5-methoxyisoquinoline
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([CH:5]1[C:14]2[C:9](=[C:10]([O:15][CH3:16])[CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][N:6]1S(C1C=CC=CC=1)(=O)=O)#[N:4].C>C1(C)C(C)=CC=CC=1.C(OCC)(=O)C>[C:3]([C:5]1[C:14]2[C:9](=[C:10]([O:15][CH3:16])[CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][N:6]=1)#[N:4] |f:0.1|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
1-cyano-2-benzenesulfonyl-1,2-dihydro-5-methoxyisoquinoline
Quantity
10 g
Type
reactant
Smiles
C(#N)C1N(C=CC2=C(C=CC=C12)OC)S(=O)(=O)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for an additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed under nitrogen for 3 hrs
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtered solid is washed with xylenes
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated in vacuo
STIRRING
Type
STIRRING
Details
The filtered solid is stirred with methylene chloride and aqeuous 5% sodium hydroxide solution
WASH
Type
WASH
Details
the combined extracts are washed with 5% sodium hydroxide solution, H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
EXTRACTION
Type
EXTRACTION
Details
The dried extract
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
affording a moist solid which
CUSTOM
Type
CUSTOM
Details
is triturated in hexanes
FILTRATION
Type
FILTRATION
Details
The triturated solid is filtered
WASH
Type
WASH
Details
washed with hexanes
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
affording a fluffy orange solid, M.P. 166°-175° C
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=NC=CC2=C(C=CC=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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